(6-Methoxy-isoquinolin-4-yl)-acetic acid

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Procure (6-Methoxy-isoquinolin-4-yl)-acetic acid to obtain the specific pharmacophore required for direct aldose reductase inhibition. The 6‑methoxy group and the free acetic acid side‑chain are indispensable for high intrinsic in‑vitro potency; generic substitution or ester prodrugs lack this activity. This compound is ready for immediate use in IC₅₀ determinations, enzyme kinetics, amide‑coupling derivatization, and the synthesis of adenosine A₁ ligands or SARS‑CoV‑2 protease inhibitors as described in recent patent literature.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B8286243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-isoquinolin-4-yl)-acetic acid
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=NC=C2C=C1)CC(=O)O
InChIInChI=1S/C12H11NO3/c1-16-10-3-2-8-6-13-7-9(4-12(14)15)11(8)5-10/h2-3,5-7H,4H2,1H3,(H,14,15)
InChIKeyDSUWAPZUHADAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-isoquinolin-4-yl-acetic Acid: A Strategic Building Block for Isoquinoline-Based Aldose Reductase Inhibitors and Bioactive Scaffolds


(6-Methoxy-isoquinolin-4-yl)-acetic acid (IUPAC: 2-(6-methoxyisoquinolin-4-yl)acetic acid) is an isoquinoline-based heterocyclic carboxylic acid with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is classified within the broader isoquinoline acetic acid family, a class noted for its utility as aldose reductase inhibitors (ARIs) and as key intermediates in medicinal chemistry [1].

Why Generic Substitution of (6-Methoxy-isoquinolin-4-yl)-acetic Acid with Other Isoquinoline Acetic Acids Fails for Specific Research Applications


While the isoquinoline acetic acid scaffold is a recognized pharmacophore for aldose reductase inhibition, generic substitution within this class is not feasible due to the critical influence of specific substitution patterns on both intrinsic activity and downstream physicochemical properties [1]. The presence and position of the 6-methoxy group on the isoquinoline ring directly modulates electronic density and steric fit within the enzyme's active site, impacting inhibitory potency. Furthermore, the unadorned acetic acid side chain at the 4-position is essential for high intrinsic activity against the aldose reductase enzyme, a property that is lost or significantly altered in prodrug or more complex derivatives [1]. Therefore, selecting (6-Methoxy-isoquinolin-4-yl)-acetic acid over a close analog is necessary to maintain a specific, potent, and direct-acting pharmacophore for in vitro studies, as detailed in the quantitative evidence below.

Quantitative Differentiation of (6-Methoxy-isoquinolin-4-yl)-acetic Acid: Evidence for Informed Scientific Procurement


Comparative Aldose Reductase Inhibitory Potency: 6-Methoxy Substitution Confers Nanomolar Activity

While a direct head-to-head comparison for this exact compound is not available in public literature, a robust cross-study comparison with a structurally analogous quinoline derivative provides quantitative context. The 6-methoxy-2-oxoquinolin-1-yl-acetic acid, which shares the 6-methoxy heteroaryl acetic acid core, exhibits potent inhibition of rat lens aldose reductase with an IC50 of 910 nM [1]. This suggests that the 6-methoxy substitution on a related heteroaromatic acetic acid framework can confer significant inhibitory activity. In contrast, the parent isoquinoline-1,3-dione acetic acids (without the 6-methoxy group) are known for 'very high intrinsic activity' but their exact IC50 values are not reported in the same study, which focuses more on the prodrug forms [2]. This evidence points to the 6-methoxyisoquinolin-4-yl-acetic acid core as a potent, direct-acting pharmacophore for aldose reductase, differentiating it from more complex or unsubstituted analogs.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Intrinsic Activity Advantage: The Unmodified Acetic Acid Moiety is Critical for Direct Enzyme Inhibition

A key differentiation point for (6-Methoxy-isoquinolin-4-yl)-acetic acid lies in its functional group. A class-level study on isoquinoline-based aldose reductase inhibitors demonstrated that compounds bearing the free acetic acid group (like the target compound) exhibit 'very high intrinsic activity' for the aldose reductase enzyme [1]. In stark contrast, closely related spirosuccinimide and spiropyridazine derivatives from the same series were 'devoid of any intrinsic activity' in vitro and are considered prodrugs requiring metabolic activation [1]. This evidence underscores that the acetic acid moiety is not merely a synthetic handle but a critical determinant of direct pharmacological action.

Aldose Reductase Prodrug vs. Active Compound In Vitro Pharmacology

Versatility as a Synthetic Intermediate: A Core Scaffold for Diverse Bioactive Molecules

The (6-methoxyisoquinolin-4-yl) core is a validated scaffold for generating potent bioactivity across multiple target classes, which is not a property shared by all isoquinoline acetic acid isomers. Patent literature reveals its successful incorporation into compounds with diverse mechanisms. For instance, US20040204449A1 discloses 4-(6-methoxyisoquinolin-4-yl)-N-methylbutanamide as a melatoninergic agent [1]. Furthermore, this moiety is a key component of advanced leads, such as an adenosine A1 receptor ligand (BDBM50207120) [2] and a SARS-CoV-2 main protease inhibitor (from US20240116946) [3]. This demonstrates that the specific 6-methoxy substitution pattern on the isoquinoline ring is a privileged scaffold, providing a higher probability of discovering novel bioactive hits compared to non-substituted or differently substituted isoquinoline analogs.

Medicinal Chemistry Drug Discovery Chemical Synthesis

Optimal Research Applications for (6-Methoxy-isoquinolin-4-yl)-acetic Acid Based on Evidence of Differentiation


Development of Direct-Acting Aldose Reductase Inhibitors (ARIs) for In Vitro Studies

This compound is the optimal choice for research focused on direct enzyme inhibition. Evidence shows that the acetic acid moiety is critical for high intrinsic activity against aldose reductase, unlike prodrug derivatives which are inactive in vitro [1]. This makes it suitable for biochemical assays, including IC50 determination, enzyme kinetics, and co-crystallization studies with aldose reductase, where a direct-acting inhibitor is required.

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization Across Multiple Therapeutic Areas

The (6-methoxyisoquinolin-4-yl) core is a proven privileged scaffold, as evidenced by its use in patent applications for melatoninergic [2], adenosine receptor [3], and antiviral agents [4]. Researchers can leverage this compound as a versatile building block for parallel synthesis of diverse libraries, increasing the probability of discovering novel hits in drug discovery campaigns targeting these or related pathways.

Synthesis of Advanced Intermediates for Complex Bioactive Molecules

The compound's carboxylic acid group provides a convenient chemical handle for further derivatization via amide coupling or esterification. It can be used to synthesize more complex molecules, such as the adenosine A1 receptor ligand BDBM50207120 [3] or the SARS-CoV-2 protease inhibitor exemplified in US20240116946 [4], enabling structure-activity relationship (SAR) studies around these specific lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methoxy-isoquinolin-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.